methyl 4-[(Z)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
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Overview
Description
METHYL 4-{[(5Z)-6-OXO-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}BENZOATE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable entity in drug design and development.
Preparation Methods
The synthesis of METHYL 4-{[(5Z)-6-OXO-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}BENZOATE involves several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and ortho esters . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazonoyl halides can lead to the formation of 1,3,4-thiadiazole derivatives, which are known for their antimicrobial activity .
Scientific Research Applications
METHYL 4-{[(5Z)-6-OXO-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}BENZOATE has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new biologically active entities . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Additionally, its enzyme inhibitory properties make it a valuable tool in the study of various biochemical pathways .
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with specific molecular targets and pathways. The triazole and thiadiazine rings in its structure allow it to form hydrogen bonds with different target receptors, leading to its bioactive profile . This interaction can inhibit the activity of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, among others .
Comparison with Similar Compounds
METHYL 4-{[(5Z)-6-OXO-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}BENZOATE can be compared with other similar compounds such as 1,3,4-thiadiazoles and 1,2,4-triazolopyrimidines . These compounds also exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . the unique fusion of the triazole and thiadiazine rings in METHYL 4-{[(5Z)-6-OXO-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}BENZOATE provides it with a distinct bioactive profile, making it a valuable compound in drug design and development .
Properties
Molecular Formula |
C19H13N3O3S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-(6-oxo-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]benzoate |
InChI |
InChI=1S/C19H13N3O3S/c1-25-18(24)14-9-7-12(8-10-14)11-15-17(23)22-19(26-15)20-16(21-22)13-5-3-2-4-6-13/h2-11H,1H3/b15-11- |
InChI Key |
RLSYRRNENLZXRO-PTNGSMBKSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
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